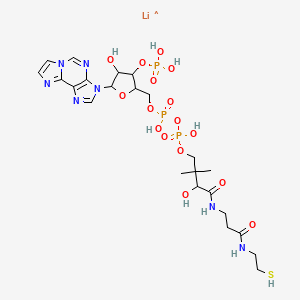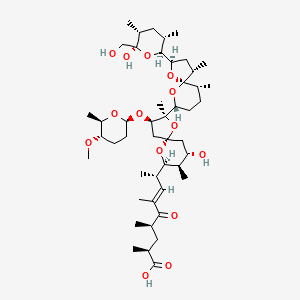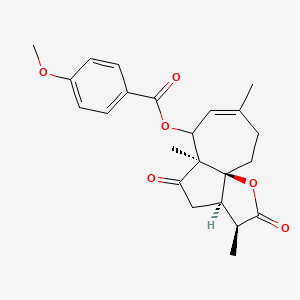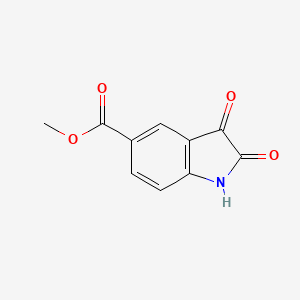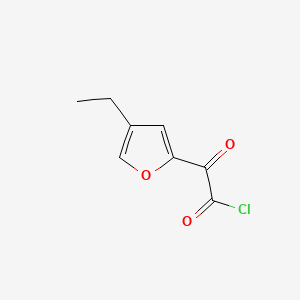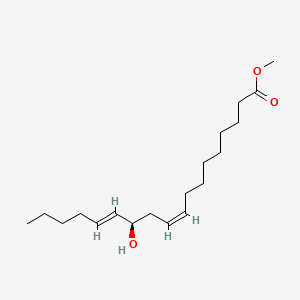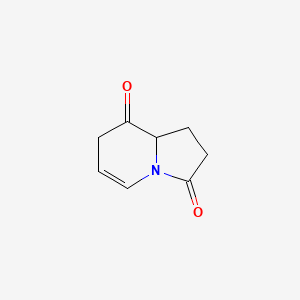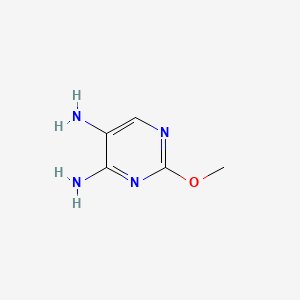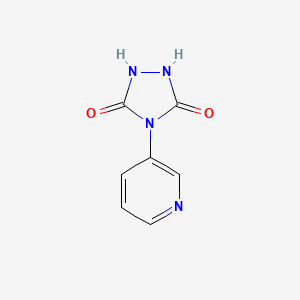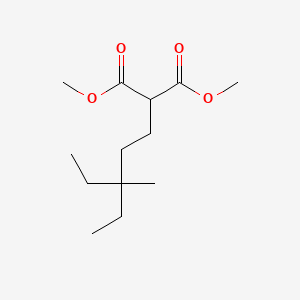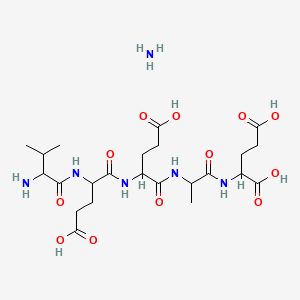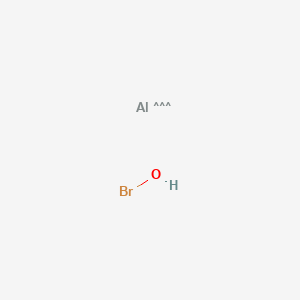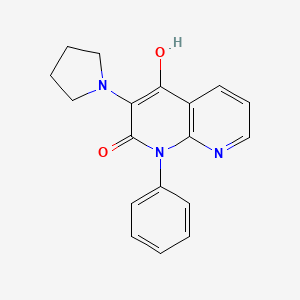
Pirodomast
Vue d'ensemble
Description
Pirodomast is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that is produced through a complex synthesis method, and its unique properties make it an attractive candidate for a wide range of research applications. In
Applications De Recherche Scientifique
Pirodomast has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. Pirodomast has been shown to have potent anti-inflammatory properties, and may be useful in the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. In addition, Pirodomast has been shown to have antitumor activity, and may be useful in the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of Pirodomast is complex and not fully understood. However, it is believed that Pirodomast works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and a decrease in the symptoms associated with inflammatory diseases.
Effets Biochimiques Et Physiologiques
Pirodomast has a number of biochemical and physiological effects that make it an attractive candidate for scientific research. It has been shown to have potent anti-inflammatory properties, which may be useful in the treatment of a wide range of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, it is important to note that the exact biochemical and physiological effects of Pirodomast are not fully understood, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pirodomast in lab experiments is its potent anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, there are also limitations to using Pirodomast in lab experiments. For example, the synthesis method is complex and time-consuming, which may limit its availability for research purposes. In addition, the exact biochemical and physiological effects of Pirodomast are not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on Pirodomast. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Pirodomast has potent anti-inflammatory properties, and may be useful in the development of new drugs that are more effective than current treatments. In addition, further research is needed to fully understand the mechanism of action of Pirodomast, and to identify other potential applications in scientific research. Finally, the synthesis method of Pirodomast may be optimized to make it more efficient and cost-effective, which would make it more widely available for research purposes.
Conclusion
In conclusion, Pirodomast is a complex chemical compound that has a wide range of potential applications in scientific research. Its potent anti-inflammatory and antitumor properties make it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, there are also limitations to using Pirodomast in lab experiments, and further research is needed to fully understand its potential applications. Overall, Pirodomast represents a promising area of research that has the potential to make a significant impact on human health.
Propriétés
IUPAC Name |
4-hydroxy-1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,22H,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGABHCZIJXUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148498 | |
| Record name | Pirodomast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirodomast | |
CAS RN |
108310-20-9 | |
| Record name | Pirodomast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108310209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirodomast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRODOMAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S2EOV9V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4,9-dimethoxy-6-methyl-](/img/no-structure.png)
